molecular formula C21H23ClN6 B11572521 N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]-4,6,7-trimethylquinazolin-2-amine

N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]-4,6,7-trimethylquinazolin-2-amine

Cat. No.: B11572521
M. Wt: 394.9 g/mol
InChI Key: TXFAGVWMYHHYGX-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the chlorophenyl group. Common reagents used in these reactions include chlorobenzene, methylating agents, and nitrogen sources such as ammonia or amines. The reaction conditions often require controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties includes investigations into its use as an antiviral, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Shares the chlorophenyl group and heterocyclic structure but differs in the core ring system.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and sulfonamide group, offering different reactivity and biological properties.

    Indole Derivatives: Indole-based compounds have similar aromatic structures and are widely studied for their biological activities.

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}-4,6,7-TRIMETHYLQUINAZOLIN-2-AMINE stands out due to its combination of a quinazoline core and triazine ring, along with the presence of multiple methyl groups and a chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23ClN6

Molecular Weight

394.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine

InChI

InChI=1S/C21H23ClN6/c1-13-8-18-15(3)25-21(26-19(18)9-14(13)2)27-20-23-11-28(12-24-20)10-16-4-6-17(22)7-5-16/h4-9H,10-12H2,1-3H3,(H2,23,24,25,26,27)

InChI Key

TXFAGVWMYHHYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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